![molecular formula C24H35N3O3 B2497929 N-(2-(4-(3-(叔丁氧基)-2-羟基丙基)哌嗪-1-基)乙基)-1-萘酰胺 CAS No. 2034566-41-9](/img/structure/B2497929.png)
N-(2-(4-(3-(叔丁氧基)-2-羟基丙基)哌嗪-1-基)乙基)-1-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related piperazine derivatives involves condensation reactions, nucleophilic substitutions, and the use of specific reagents to introduce tert-butoxy groups and other structural features. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating a methodological approach that could be applied to synthesize the target compound (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, reveals crystallization in the monoclinic space group with specific bond lengths and angles, providing insights into the spatial arrangement and potential chemical behavior of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide (Mamat, Flemming, & Köckerling, 2012).
科学研究应用
荧光探针的合成和性质
对萘酰亚胺衍生物的研究,如N-[2-(2-羟基乙氧基)乙基]-4-溴-1,8-萘酰亚胺,突出了在pH变化时荧光强度显著变化的化合物的合成,表明其在pH感应或生物成像方面的潜在应用(Guo Xiang-feng & Liu Yuan-yuan, 2005)。
结构和生物评价
另一项研究侧重于合成、表征和生物评价类似于目标分子的化合物,展示了潜在的抗微生物活性。对这些化合物的结构和生物性质的研究可以为它们作为治疗剂的用途提供见解(C. Sanjeevarayappa et al., 2015)。
抗疟活性
哌嗪衍生物,特别是那些经过叔丁基基团修饰并参与抗疟研究的化合物,显示了特定功能基团在增强生物活性方面的重要性。这表明在开发新的抗疟治疗方法方面具有潜在的研究应用(W. Cunico et al., 2009)。
双重降压剂
3-(4-芳基哌嗪-1-基)-2-羟基丙基4-丙氧基苯甲酸酯的设计和合成探讨了这些化合物作为双重降压剂的潜力。这类研究强调了在治疗心血管疾病中利用结构复杂分子的治疗潜力(Pavlína Marvanová等,2016)。
新型合成方法
关于哌嗪衍生物与N-溴代琥珀酰亚胺的合成和反应的研究突出了创新方法,用于创造具有潜在在制药开发中或作为化学合成中间体的新分子(C. Shin et al., 1983)。
作用机制
未来方向
属性
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-24(2,3)30-18-20(28)17-27-15-13-26(14-16-27)12-11-25-23(29)22-10-6-8-19-7-4-5-9-21(19)22/h4-10,20,28H,11-18H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAFNHFXBJEMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。